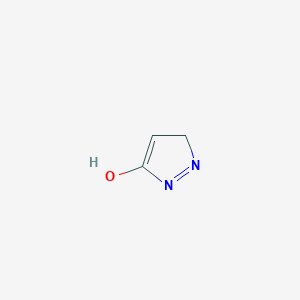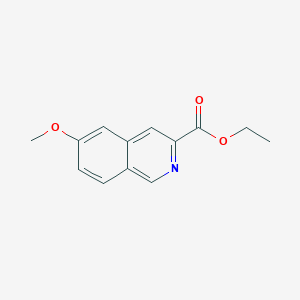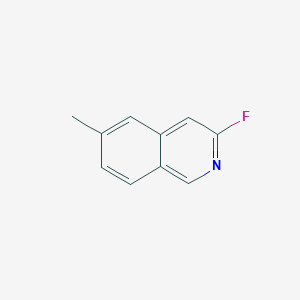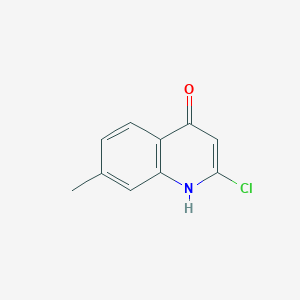
2-Chloro-7-methylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-methylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. The presence of chlorine and methyl groups in the quinoline structure can significantly alter its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylquinolin-4-ol can be achieved through several methods. One common method involves the cyclization of aniline derivatives with malonic acid equivalents. This method typically involves the use of diethyl ethoxymethylenemalonate and aniline, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using aniline and its derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including malaria and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, quinoline derivatives have been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR, leading to apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylquinolin-7-ol
- 2-Chloro-8-methylquinolin-4-amine
- 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives
Uniqueness
2-Chloro-7-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the quinoline ring enhances its reactivity and potential therapeutic applications compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-chloro-7-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-8(4-6)12-10(11)5-9(7)13/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
UCFZWHWMFJSXRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


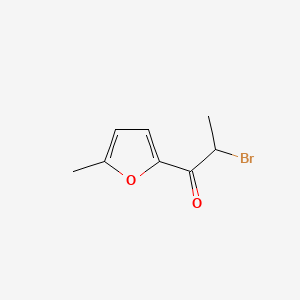
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
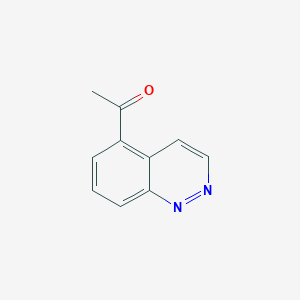
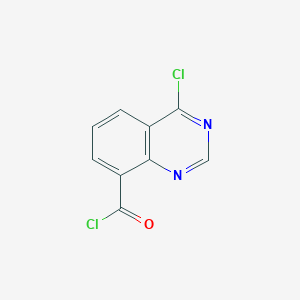
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
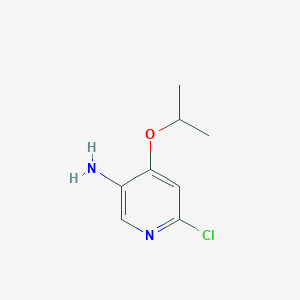

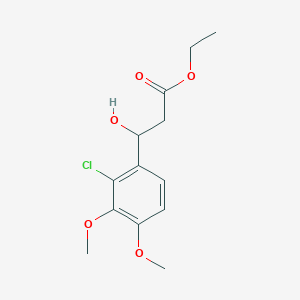
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
